molecular formula C12H16N4O3 B3832732 7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine CAS No. 74400-48-9

7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B3832732
CAS No.: 74400-48-9
M. Wt: 264.28 g/mol
InChI Key: GHQUCVFMTTZSKP-UHFFFAOYSA-N
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Description

7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine is a nitrobenzofurazan derivative characterized by a benzo[c][1,2,5]oxadiazole (benzofurazan) core substituted with a nitro group at the 7-position and two propyl chains on the amine at the 4-position. This compound is listed as a discontinued product by CymitQuimica, with applications likely in chemical synthesis or as a fluorescent probe precursor . Its structure combines the electron-withdrawing nitro group, which confers chromogenic and fluorogenic properties, with lipophilic N,N-dipropylamine substituents that modulate solubility and reactivity.

Properties

IUPAC Name

4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-3-7-15(8-4-2)9-5-6-10(16(17)18)12-11(9)13-19-14-12/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQUCVFMTTZSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389600
Record name 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74400-48-9
Record name 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and alkyl-substituted benzo[c][1,2,5]oxadiazoles .

Scientific Research Applications

7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Bulky substituents (e.g., adamantyl in ) often result in lower yields (25%) due to steric hindrance, while smaller groups (e.g., propargyl or azidopropyl) achieve higher yields (76%) .
  • Click Chemistry Compatibility : Azide and alkyne substituents enable CuAAC reactions, making these derivatives valuable for bioconjugation .

Physicochemical Properties

Property 7-Nitro-N,N-dipropyl N-Propargyl N-Azidopropyl JY-3-094
logP (Predicted) High (~3.5) Moderate (~2.0) Moderate (~1.8) Low (~0.5)
Solubility Low in water Moderate in DMSO Moderate in chloroform High in PBS
Fluorescence Likely weak Strong (NBD-alkyne) Moderate Not reported

Notes:

  • The dipropyl variant’s high logP suggests utility in lipid-rich environments but poor aqueous solubility.
  • Propargyl and azidopropyl derivatives retain fluorescence due to the nitro group’s electron-withdrawing effects .

Stability and Reactivity

  • Nitro Group Stability : The electron-deficient benzofurazan core is sensitive to nucleophilic attack, but bulky substituents (e.g., dipropyl) may offer steric protection compared to smaller groups .
  • Thermal Stability : Derivatives like N-(3-bromopropyl) () are stable at -20°C, whereas dipropyl variants require similar storage conditions .

Biological Activity

7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine (commonly referred to as 7-NDPB) is a synthetic compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of 7-NDPB, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-NDPB can be represented as follows:

C13H16N4O3\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This compound features a nitro group and a dipropyl substitution on the oxadiazole ring, contributing to its unique biological properties.

The biological activity of 7-NDPB is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Fluorescence Properties : 7-NDPB exhibits strong fluorescence, making it useful in bioimaging applications. The nitro group enhances its photophysical properties, allowing for effective visualization in cellular studies.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that 7-NDPB can induce oxidative stress in cells by generating ROS, which may lead to apoptosis in certain cancer cell lines .
  • Inhibition of Enzymatic Activity : Preliminary research suggests that 7-NDPB may inhibit specific enzymes involved in cancer progression, although further studies are needed to confirm these effects .

Table 1: Summary of Biological Activities

Activity Effect Reference
FluorescenceHigh intensity
ROS GenerationInduces oxidative stress
Enzyme InhibitionPotential anti-cancer effects
CytotoxicityEffective against cancer cells

Case Studies

  • Fluorescence Imaging in Cancer Cells :
    A study investigated the use of 7-NDPB for imaging cancer cells. The compound demonstrated significant fluorescence intensity when excited at specific wavelengths, allowing researchers to track cellular processes in real-time. This property is particularly valuable for monitoring drug delivery systems and cellular responses to treatments .
  • Cytotoxic Effects on Tumor Cells :
    In vitro studies showed that 7-NDPB exhibited cytotoxic effects on various tumor cell lines. The mechanism was linked to the generation of ROS, which led to increased apoptosis rates compared to untreated controls. This suggests potential therapeutic applications in oncology .
  • Enzyme Inhibition Studies :
    Research focused on the inhibitory effects of 7-NDPB on key enzymes involved in tumor metabolism. Results indicated that the compound could significantly reduce enzyme activity, suggesting a possible role in metabolic reprogramming of cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine
Reactant of Route 2
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7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine

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